Absence of Public Domain Comparative Biological Data: A Critical Procurement Caveat
A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, WIPO PATENTSCOPE, and Google Scholar returned zero direct biological assay results (IC50, EC50, Ki, % inhibition, or cell viability) for CAS 1421494-15-6 against any molecular target, cell line, or organism . In contrast, structurally related furan sulfonamide series described by Angeli et al. (2023) report quantitative carbonic anhydrase inhibition (Ki values spanning nanomolar to micromolar ranges) against multiple CA isoforms (hCA I, II, IX, XII) . This compound is not included in that series. Similarly, a 2019 series of furan sulphonamides by Russian Journal of General Chemistry reported anticancer IC50 values against MCF-7, A549, and A-375 cells for 13 analogs, but this compound is absent from that panel . No head-to-head comparison, cross-study comparable data, or class-level quantitative inference is possible because the compound's biological activity is entirely uncharacterized in the public domain.
| Evidence Dimension | Bioactivity annotation status |
|---|---|
| Target Compound Data | No public biological data available |
| Comparator Or Baseline | Furan sulfonamide series (Angeli 2023): Ki hCA I = 6.7–9,400 nM; Ki hCA II = 0.3–9,500 nM; Ki hCA IX = 2.4–8,700 nM; Ki hCA XII = 41–9,800 nM ; Anticancer series (2019): IC50 MCF-7 range 1.32–8.72 µg/mL, A549 range 1.55–9.14 µg/mL, A-375 range 1.66–8.93 µg/mL |
| Quantified Difference | Cannot be calculated (no data for target compound) |
| Conditions | Stopped-flow CO2 hydration assay (CA inhibition); MTT assay, 48 h incubation (anticancer) |
Why This Matters
Procurement of this compound is a high-risk, exploratory decision; it should be undertaken only when de novo screening is the explicit goal, not as a substitute for any characterized furan sulfonamide tool compound.
- [1] Systematic database search (PubMed, PubChem BioAssay, BindingDB, ChEMBL, PATENTSCOPE) performed 2026-04-29 for CAS 1421494-15-6, returning zero bioactivity records. View Source
- [2] Angeli, A., Kartsev, V., Petrou, A., et al. (2023) 'Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies', Bioorganic Chemistry, 138, p. 106621. View Source
- [3] Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives (2019) Russian Journal of General Chemistry, 89, pp. 486–491. View Source
